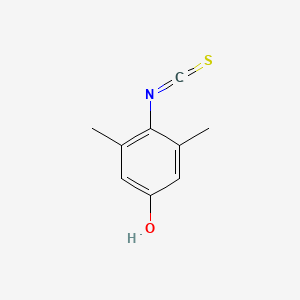
(S)-2-Methylhexanol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methylhexanol-d3 is a deuterated alcohol, where three hydrogen atoms are replaced by deuterium. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The presence of deuterium makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and understanding reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methylhexanol-d3 typically involves the deuteration of (S)-2-Methylhexanol. One common method is the catalytic hydrogenation of (S)-2-Methylhexanal using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions usually involve moderate temperatures and pressures to ensure efficient deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of deuterium gas in large quantities and the recycling of catalysts are crucial for cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Methylhexanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-2-Methylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (S)-2-Methylhexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products:
Oxidation: (S)-2-Methylhexanoic acid.
Reduction: (S)-2-Methylhexane.
Substitution: (S)-2-Methylhexyl chloride.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methylhexanol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-Methylhexanol-d3 primarily involves its role as a deuterated tracer. In NMR spectroscopy, the presence of deuterium atoms provides distinct signals that help in elucidating the structure and dynamics of molecules. In biological systems, the incorporation of deuterium can alter the metabolic pathways, providing insights into enzyme activities and metabolic fluxes.
Vergleich Mit ähnlichen Verbindungen
- (S)-2-Methylhexanol
- ®-2-Methylhexanol
- (S)-2-Methylhexanoic acid
- (S)-2-Methylhexane
Comparison: (S)-2-Methylhexanol-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and metabolic studies. Compared to its non-deuterated counterpart, (S)-2-Methylhexanol, the deuterated version provides more precise and detailed information in scientific research. The chiral nature of the compound also allows for studies on stereochemistry and enantiomeric interactions.
Eigenschaften
CAS-Nummer |
1329614-76-7 |
|---|---|
Molekularformel |
C7H16O |
Molekulargewicht |
119.222 |
IUPAC-Name |
(2S)-2-(trideuteriomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3 |
InChI-Schlüssel |
LCFKURIJYIJNRU-HMQROFFESA-N |
SMILES |
CCCCC(C)CO |
Synonyme |
(S)-2-Methyl-1-hexanol-d3; (-)-2-Methyl-1-hexanol-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)




![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)

